molecular formula C10H14BrN3 B1380866 3-Bromo-2-(piperazin-1-yl)aniline CAS No. 1780208-47-0

3-Bromo-2-(piperazin-1-yl)aniline

Cat. No. B1380866
M. Wt: 256.14 g/mol
InChI Key: SNWUYZNVOUPKMN-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .


Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step procedures. For example, a series of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse. Some methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Summary of the Application

Indole derivatives, which may include compounds similar to “3-Bromo-2-(piperazin-1-yl)aniline”, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of indole derivatives and testing their biological activities in vitro .

Results or Outcomes

The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

2. Anti-tubercular Agents

Summary of the Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of these derivatives and testing their anti-tubercular activity in vitro .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

3. Synthesis of Anti-depressant Molecules

Summary of the Application

Depression is a major global health concern. The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential. One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of antidepressant molecules through metal-catalyzed procedures .

Results or Outcomes

Depression affects roughly 280 million people worldwide. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

4. Biological Potential of Indole Derivatives

Summary of the Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of indole derivatives and testing their biological activities in vitro .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Synthesis of Anti-depressant Molecules

Summary of the Application

Depression is a major global health concern. The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential. One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of antidepressant molecules through metal-catalyzed procedures .

Results or Outcomes

Depression affects roughly 280 million people worldwide. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

6. Biological Potential of Indole Derivatives

Summary of the Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these compounds typically involve synthesizing a variety of indole derivatives and testing their biological activities in vitro .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The safety and hazards associated with piperazine derivatives can vary depending on the specific compound. For example, some compounds may be classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions in the research of piperazine derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. For example, a literature review suggested that chemists could design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

3-bromo-2-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWUYZNVOUPKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(piperazin-1-yl)aniline

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